

PSB-1491: A Technical Guide for Researchers

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Compound of Interest

Compound Name: PSB-1491

Cat. No.: B12365221

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An In-depth Technical Guide on the Core Chemical Structure and Properties of PSB-1491 for Researchers, Scientists, and Drug Development Professionals

PSB-1491 is a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme of significant interest in the field of neuropharmacology. This guide provides a comprehensive overview of its chemical structure, properties, and the experimental protocols relevant to its study.

Chemical Structure and Properties

PSB-1491, with the IUPAC name N-(3,4-Dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide, is a small molecule belonging to the indazole class of compounds.^[1] Its chemical structure is characterized by a central indazole core, substituted with a methyl group, and a carboxamide linker attached to a dichlorophenyl moiety.

Table 1: Chemical and Physical Properties of **PSB-1491**

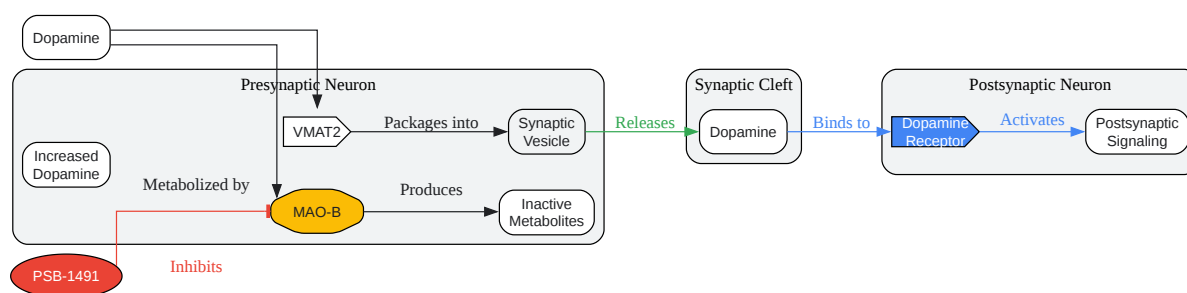
Property	Value	Reference
IUPAC Name	N-(3,4-Dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide	[1]
Synonyms	PSB 1491, PSB1491	[1]
CAS Number	1619884-67-1	[1]
Molecular Formula	C15H11Cl2N3O	[1]
Molecular Weight	320.17 g/mol	
Appearance	Solid powder	
Purity	>98%	
Solubility	Soluble in DMSO and EtOH	
Storage	Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Store in a dry and dark place.	
SMILES	<chem>O=C(C1=CC2=C(N(C)N=C2)C=C1)NC3=CC=C(Cl)C(Cl)=C3</chem>	

Table 2: Pharmacological Properties of **PSB-1491**

Parameter	Value	Species	Reference
Target	Monoamine Oxidase B (MAO-B)	Human	
IC50	0.386 nM	Human	
Selectivity	>25,000-fold vs. MAO-A	Human	
Mechanism of Action	Competitive and Reversible Inhibitor		

Mechanism of Action and Signaling Pathway

PSB-1491 exerts its pharmacological effects through the selective, competitive, and reversible inhibition of monoamine oxidase B (MAO-B). MAO-B is a key enzyme in the catabolism of monoamine neurotransmitters, most notably dopamine. By inhibiting MAO-B, **PSB-1491** prevents the breakdown of dopamine in the brain, leading to an increase in its synaptic availability. This enhancement of dopaminergic neurotransmission is the primary mechanism underlying its potential therapeutic effects in neurodegenerative disorders such as Parkinson's disease.



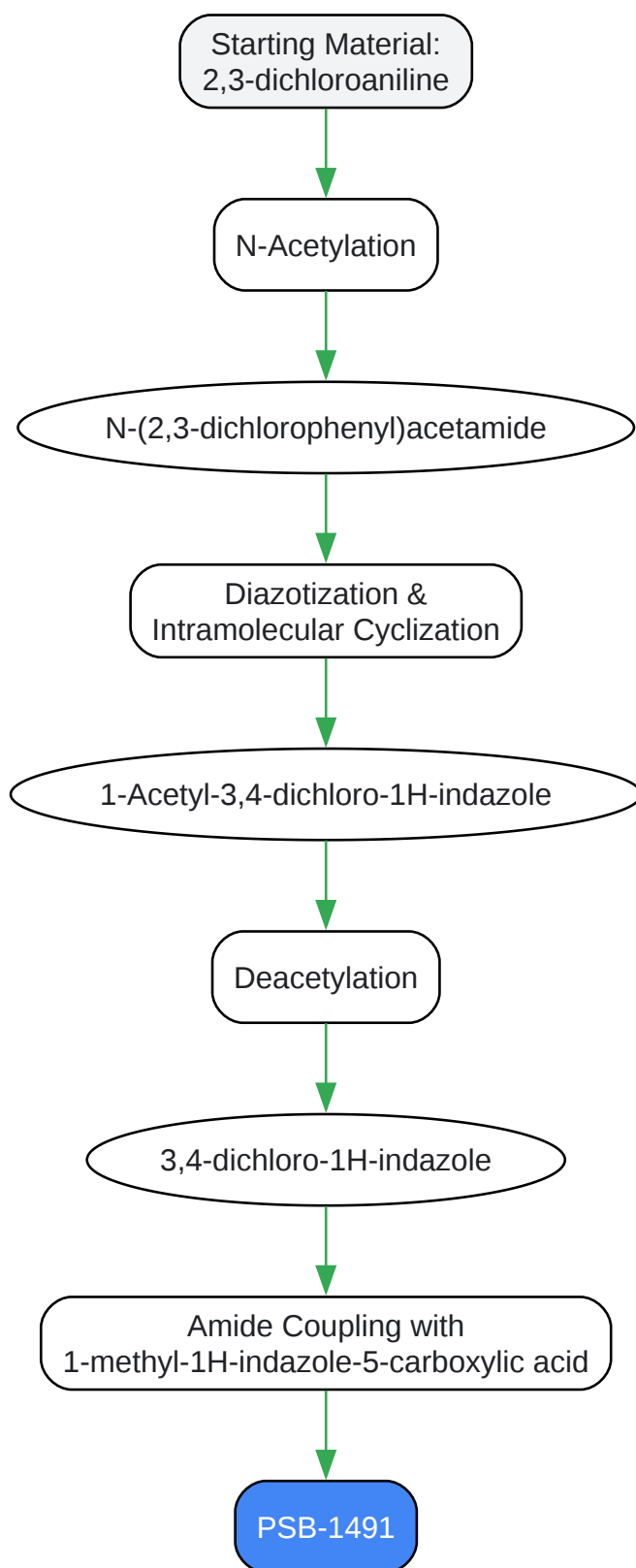
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Caption: Mechanism of action of **PSB-1491**.

Experimental Protocols

Synthesis of N-(3,4-Dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide (**PSB-1491**)

The synthesis of **PSB-1491** can be achieved through a multi-step process adapted from established methods for analogous indazole derivatives. A generalized workflow is presented below.



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Caption: Synthetic workflow for **PSB-1491**.

A detailed, step-by-step protocol for each stage is provided below, adapted from procedures for similar compounds.

Step 1: N-Acetylation of 2,3-Dichloroaniline

- Dissolve 2,3-dichloroaniline and potassium acetate in chloroform.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add acetic anhydride dropwise to the stirred mixture.
- Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).
- Upon completion, perform an aqueous work-up and extract the product, N-(2,3-dichlorophenyl)acetamide.

Step 2: Diazotization and Intramolecular Cyclization

- Dissolve N-(2,3-dichlorophenyl)acetamide in a suitable solvent such as tetrahydrofuran (THF).
- Cool the solution and add a diazotizing agent, such as isopentyl nitrite.
- Allow the reaction to proceed, leading to the formation of 1-Acetyl-3,4-dichloro-1H-indazole.
- Isolate the product through appropriate work-up and purification techniques.

Step 3: Deacetylation

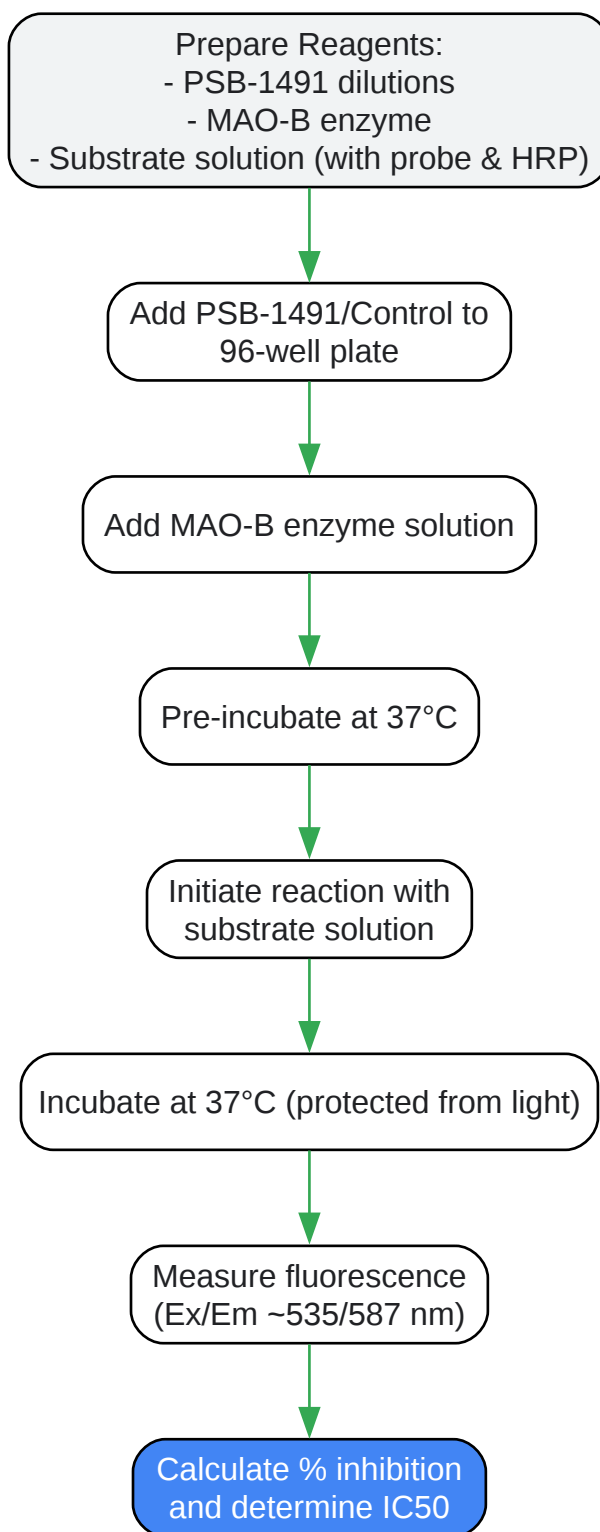
- Treat the 1-Acetyl-3,4-dichloro-1H-indazole with a base, such as lithium hydroxide, in a suitable solvent system.
- Monitor the reaction by TLC until the starting material is consumed.
- Neutralize the reaction mixture and extract the deacetylated product, 3,4-dichloro-1H-indazole.

Step 4: Amide Coupling

- Activate the carboxylic acid of 1-methyl-1H-indazole-5-carboxylic acid using a suitable coupling agent (e.g., HATU, HOBt).
- Add the 3,4-dichloro-1H-indazole and a non-nucleophilic base (e.g., DIPEA) to the reaction mixture.
- Stir the reaction at room temperature until completion.
- Purify the final product, **PSB-1491**, using column chromatography or recrystallization.

Fluorometric Monoamine Oxidase B (MAO-B) Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds against MAO-B.



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References

- 1. benchchem.com [benchchem.com]
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